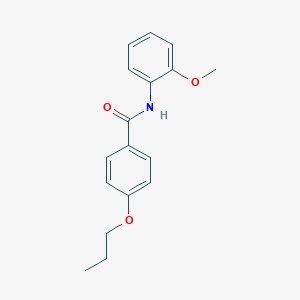
N-(2-methoxyphenyl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-propoxybenzamide, also known as MPBA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPBA belongs to the class of benzamides and has been studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-4-propoxybenzamide is not fully understood, but it is thought to act on the dopamine D2 receptors in the brain. It has been shown to increase the release of dopamine in the striatum, which is the area of the brain that is affected in Parkinson's disease. N-(2-methoxyphenyl)-4-propoxybenzamide also has an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-propoxybenzamide has been shown to have biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in the regulation of mood, behavior, and cognition. N-(2-methoxyphenyl)-4-propoxybenzamide has also been shown to have anxiolytic and antidepressant effects, as well as a potential neuroprotective effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-4-propoxybenzamide has several advantages for lab experiments, including its high yield and purity, its potential therapeutic applications, and its ability to target specific receptors in the brain. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the study of N-(2-methoxyphenyl)-4-propoxybenzamide, including its potential use in the treatment of Parkinson's disease and other neurological disorders. Further research is needed to fully understand its mechanism of action and physiological effects, as well as its potential toxicity and side effects. N-(2-methoxyphenyl)-4-propoxybenzamide may also have potential applications in the development of new drugs for the treatment of various diseases and disorders.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-propoxybenzamide involves the reaction of 2-methoxyaniline and 4-bromobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain N-(2-methoxyphenyl)-4-propoxybenzamide in high yield and purity.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-propoxybenzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. N-(2-methoxyphenyl)-4-propoxybenzamide has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4-propoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-12-21-14-10-8-13(9-11-14)17(19)18-15-6-4-5-7-16(15)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
Clé InChI |
TVUJYVRNRDVEIW-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244990.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B244994.png)

![N-[4-(1-naphthoylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B244998.png)

![N-(4-{[(2,4-dichloro-6-methylphenoxy)acetyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B245001.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B245005.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
![N-[4-(butanoylamino)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B245009.png)
